2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile is a compound with the molecular formula C13H7F3N2S . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with thiophene-3-carbonitrile in the presence of a suitable catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H7F3N2S |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylideneamino]thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H7F3N2S/c14-13(15,16)11-4-2-1-3-10(11)8-18-12-9(7-17)5-6-19-12/h1-6,8H |
InChI Key |
DXLXLJYZWUXNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CS2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.